

(8E)-8-Dodecenyl acetate physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Dodecenyl acetate, (8E)-

Cat. No.: B110282

[Get Quote](#)

An In-depth Technical Guide to (8E)-8-Dodecenyl Acetate

This technical guide provides a comprehensive overview of the physical and chemical properties of (8E)-8-dodecenyl acetate, a significant semiochemical. The information is intended for researchers, scientists, and professionals in drug development and chemical ecology. This document details the compound's characteristics, spectral data, experimental protocols for its synthesis, and safety information.

Compound Identification

(8E)-8-Dodecenyl acetate is a fatty acyl ester that functions as a pheromone for several species of moths, including the green budworm moth.[1] It is also a component of the sex pheromone for the Oriental fruit moth (*Grapholita molesta*).[2][3]

- IUPAC Name: [(E)-dodec-8-enyl] acetate[4]
- CAS Number: 38363-29-0[1][4][5][6]
- Molecular Formula: $C_{14}H_{26}O_2$ [1][4][5]
- Synonyms: (E)-8-Dodecen-1-yl acetate, trans-8-dodecenyl acetate, Orfralure[4][7]

Physical and Chemical Properties

The physical and chemical properties of (8E)-8-dodecenyl acetate are summarized in the table below.

Property	Value	Source
Molecular Weight	226.35 g/mol	[1][4]
Density	0.881 g/cm ³	[1]
Boiling Point	300.1 °C at 760 mmHg	[1]
Flash Point	96.5 °C	[1]
Vapor Pressure	0.00114 mmHg at 25 °C	[1]
Refractive Index	1.448	[1]
Water Solubility	0.71 mg/L at 20 °C	[8]
Solubility in Organic Solvents	Slightly soluble in Chloroform and Dichloromethane.[1] Miscible with other organic solvents.[8]	
LogP (Octanol/Water Partition Coefficient)	4.24640	[1]
XLogP3	4.8	[1][4]
Appearance	Colorless to light yellow liquid	[9][10]
Storage Temperature	-20°C	[1]

Spectral Data

Spectral analysis is crucial for the structural elucidation and confirmation of (8E)-8-dodecenyl acetate.

- ¹³C-NMR Spectroscopy:** The ¹³C-NMR spectrum confirms the E-configuration of the double bond. The chemical shifts of the allylic carbons, C7 and C10, are key indicators. For the E-isomer, these appear at approximately $\delta = 32.3$ ppm for C7 and $\delta = 34.7$ ppm for C10.[3]

- **^1H -NMR Spectroscopy:** The ^1H -NMR spectrum provides further confirmation of the structure. The protons on the double bond and the methylene group adjacent to the acetate oxygen are characteristic.
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show a strong absorption band around 1740 cm^{-1} corresponding to the $\text{C}=\text{O}$ stretching of the ester group. A peak around 1240 cm^{-1} for the $\text{C}-\text{O}$ stretching of the acetate is also characteristic.
- **Mass Spectrometry (MS):** The mass spectrum would show the molecular ion peak (M^+) at m/z 226. Subsequent fragmentation patterns would be consistent with the structure of a dodecenyl acetate.

Experimental Protocols

Synthesis of (8E)-8-Dodecenyl Acetate

A common synthetic route involves a cross-coupling reaction using a Grignard reagent, followed by deprotection and acetylation.[\[11\]](#)

Step 1: Grignard Reagent Formation

- **Reactants:** Magnesium turnings and 6-bromo-1-(tetrahydropyran-2-yloxy)hexane in anhydrous tetrahydrofuran (THF).
- **Procedure:** The Grignard reagent, $\text{MgBr}(\text{CH}_2)_6\text{OTHP}$, is prepared under an inert atmosphere by reacting magnesium with the protected bromo-alcohol in THF.

Step 2: Coupling Reaction

- **Reactants:** (E)-2-hexenyl acetate, the prepared Grignard reagent, and lithium tetrachlorocuprate(II) (Li_2CuCl_4) in THF.
- **Procedure:** A solution of (E)-2-hexenyl acetate and a catalytic amount of Li_2CuCl_4 in THF is added to the Grignard reagent solution at a low temperature (e.g., $-10\text{ }^\circ\text{C}$).[\[11\]](#) The reaction mixture is stirred for several hours.

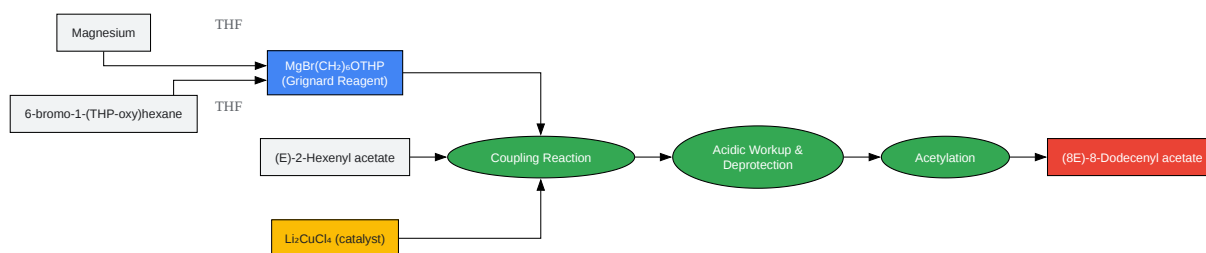
Step 3: Deprotection and Acetylation

- Procedure: The reaction is quenched with a dilute acid (e.g., HCl), and the product is extracted with an organic solvent like ether.[11] The protecting group is then removed, and the resulting alcohol is acetylated using acetic anhydride or acetyl chloride to yield (8E)-8-dodecenyl acetate.

Step 4: Purification

- Procedure: The crude product is purified by vacuum distillation to obtain the final product with high purity.

Below is a diagram illustrating the synthesis workflow.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for (8E)-8-dodecenyl acetate.

Safety and Handling

(8E)-8-Dodecenyl acetate is classified as causing skin irritation.[4]

- GHS Hazard Statement: H315 (Causes skin irritation).[4]
- Precautionary Statements:

- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves.
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P332+P317: If skin irritation occurs: Get medical help.
- P362+P364: Take off contaminated clothing and wash it before reuse.[4]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear tightly fitting safety goggles.[12][13]
- Skin Protection: Handle with chemical-impermeable gloves and wear impervious clothing. [12][13]
- Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[12][13]

Handling and Storage:

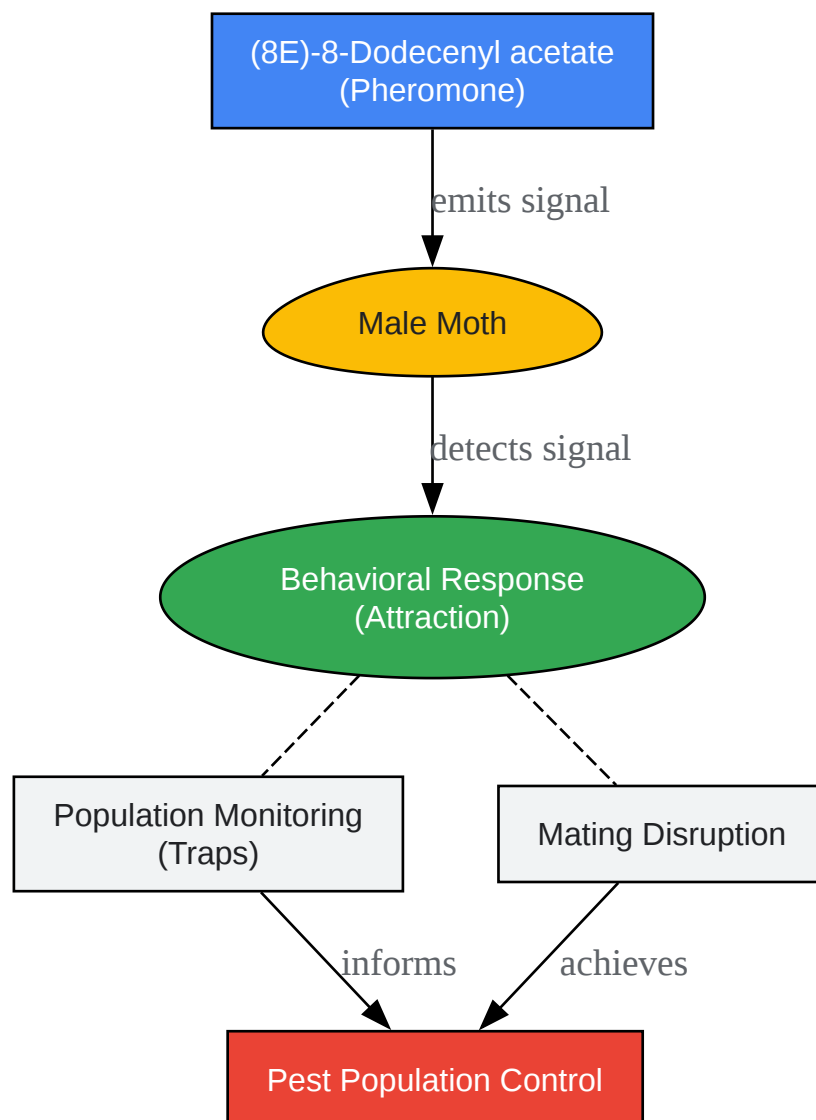
- Handle in a well-ventilated area.[14][15]
- Avoid contact with skin and eyes.[14]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]
- Keep away from sources of ignition.[12][14]

Applications

The primary application of (8E)-8-dodecenyl acetate is in agriculture and forestry as a semiochemical for integrated pest management (IPM).[9] It is used in pheromone traps to monitor populations of pest insects, such as the Oriental fruit moth and the macadamia nut borer.[2] It can also be used for mating disruption, where the pheromone is released in large quantities to confuse male moths and prevent them from locating females, thus reducing reproduction.[2]

Logical Relationships in Pest Management

The use of (8E)-8-dodecenyl acetate in pest management is based on its role as a chemical signal that influences insect behavior.



[Click to download full resolution via product page](#)

Caption: Logical flow of pheromone-based pest control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (E)-8-Dodecen-1-yl acetate | lookchem [lookchem.com]
- 2. bcpc.org [bcpc.org]
- 3. researchgate.net [researchgate.net]
- 4. 8-Dodecenyl acetate, (8E)- | C₁₄H₂₆O₂ | CID 5363237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Semiochemical compound: (E)-8-Dodecenyl acetate | C₁₄H₂₆O₂ [pherobase.com]
- 6. (8E)-Dodecenyl Acetate | CAS 38363-29-0 | LGC Standards [lgcstandards.com]
- 7. prayoglife.com [prayoglife.com]
- 8. (E)-dodec-8-enyl acetate [sitem.herts.ac.uk]
- 9. bocsci.com [bocsci.com]
- 10. nveo.org [nveo.org]
- 11. researchgate.net [researchgate.net]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. targetmol.com [targetmol.com]
- 15. caps.ceris.purdue.edu [caps.ceris.purdue.edu]
- To cite this document: BenchChem. [(8E)-8-Dodecenyl acetate physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b110282#8e-8-dodecenyl-acetate-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com